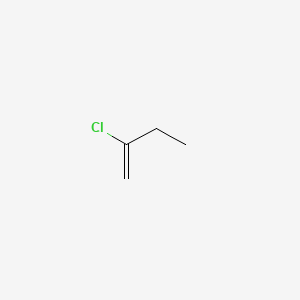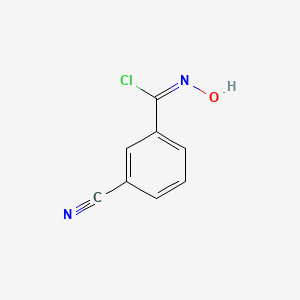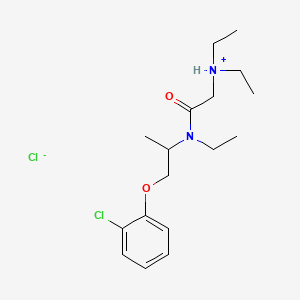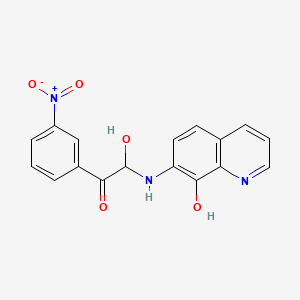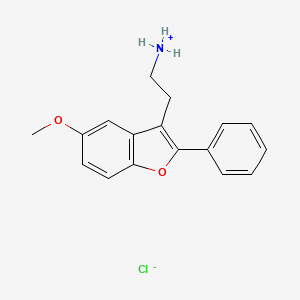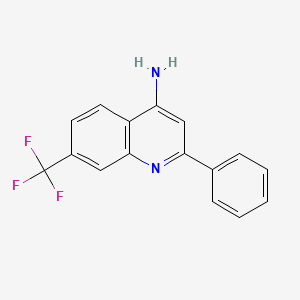
2-Phenyl-7-(trifluoromethyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-trifluoromethyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11F3N2 and a molecular weight of 288.27 g/mol . This compound is characterized by the presence of an amino group at the 4th position, a trifluoromethyl group at the 7th position, and a phenyl group at the 2nd position on the quinoline ring. It is primarily used in proteomics research .
Vorbereitungsmethoden
The synthesis of 4-Amino-7-trifluoromethyl-2-phenylquinoline involves several steps, typically starting with the formation of the quinoline ring. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
4-Amino-7-trifluoromethyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions
Wissenschaftliche Forschungsanwendungen
4-Amino-7-trifluoromethyl-2-phenylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel quinoline-based compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions. It can also be used as a fluorescent probe in biological assays.
Medicine: Quinoline derivatives, including 4-Amino-7-trifluoromethyl-2-phenylquinoline, have shown potential as therapeutic agents for the treatment of diseases such as malaria, cancer, and bacterial infections.
Wirkmechanismus
The mechanism of action of 4-Amino-7-trifluoromethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
4-Amino-7-trifluoromethyl-2-phenylquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline structure but lacks the trifluoromethyl and phenyl groups.
Quinoline: The parent compound of the quinoline family, it serves as a basic structure for many derivatives, including 4-Amino-7-trifluoromethyl-2-phenylquinoline.
Quinacrine: Another antimalarial drug, quinacrine has additional substituents that confer different biological activities.
The uniqueness of 4-Amino-7-trifluoromethyl-2-phenylquinoline lies in its specific substituents, which impart distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
189877-83-6 |
|---|---|
Molekularformel |
C16H11F3N2 |
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
2-phenyl-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)11-6-7-12-13(20)9-14(21-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |
InChI-Schlüssel |
JMVHDZBTLHEEEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


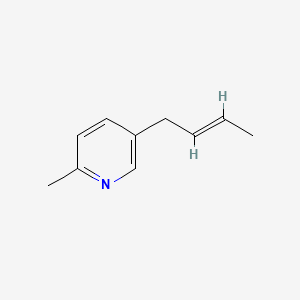

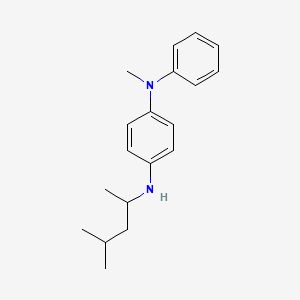
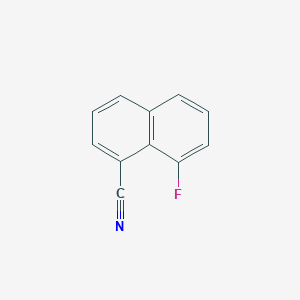

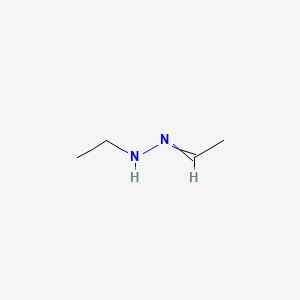
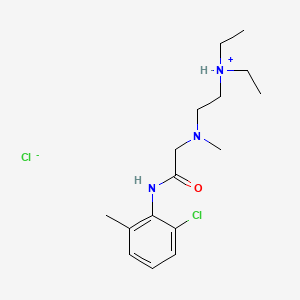
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)
